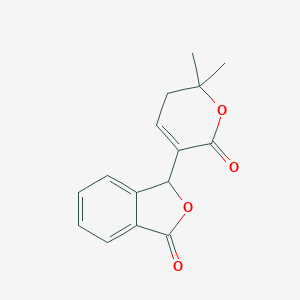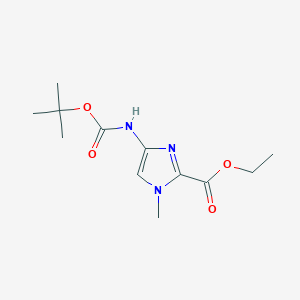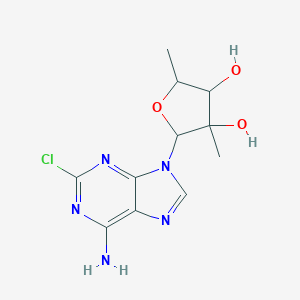
Kumusine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kumusine is a naturally occurring compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the alkaloid family, which is known for its diverse range of biological activities. Kumusine is found in a variety of plant species, including the Corydalis plant.
Applications De Recherche Scientifique
1. Kumusine as a Potential Inhibitor for COVID-19
Kumusine has been identified as a potential inhibitor for SARS-CoV-2 NSP 16, a key target for drug discovery against coronaviruses including COVID-19. Using pharmacophore-based virtual screening, Kumusine, alongside two FDA-approved drugs, was selected for further investigation. Molecular dynamics simulations suggested that Kumusine, due to its hydrophilic and solubility properties, could effectively control COVID-19 disease (Hesari et al., 2021).
2. Application in Art and Technology Intersections
While not directly related to Kumusine, it's important to note the relevance of scientific research in areas like art and technology. The intersection of these fields shows how scientific advancements can inspire and be inspired by artistic expressions, highlighting the broad applicability of scientific research in various domains (Camurri & Volpe, 2016).
3. Ethical Considerations in Scientific Research
Ethical considerations are paramount in any scientific research, including those involving natural compounds like Kumusine. Ensuring the welfare of study subjects and adhering to ethical guidelines is crucial for the credibility and effectiveness of scientific investigations (Sloman et al., 2019).
Propriétés
Numéro CAS |
164672-56-4 |
|---|---|
Nom du produit |
Kumusine |
Formule moléculaire |
C11H14ClN5O3 |
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
2-(6-amino-2-chloropurin-9-yl)-3,5-dimethyloxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O3/c1-4-6(18)11(2,19)9(20-4)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-19H,1-2H3,(H2,13,15,16) |
Clé InChI |
VGXNTNGMCOCQAZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)(C)O)O |
SMILES canonique |
CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)(C)O)O |
Autres numéros CAS |
164672-56-4 |
Synonymes |
Trachycladine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




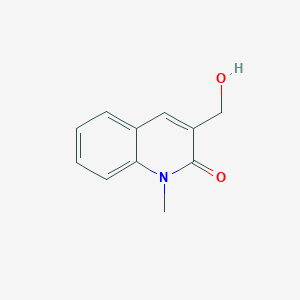
![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)

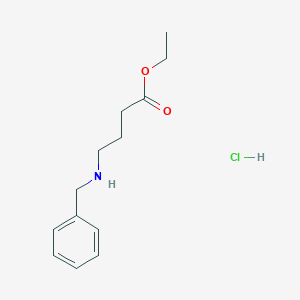
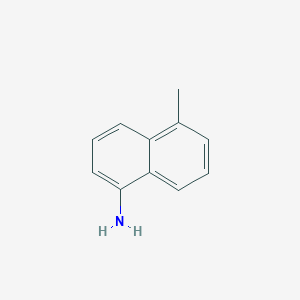
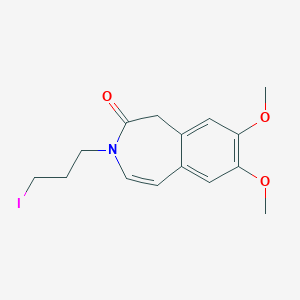
![ethyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B180395.png)
![6-Azaspiro[4.5]decane](/img/structure/B180396.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B180398.png)


